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Petunidin 3-monoglucoside

Pharmacokinetics Bioavailability Nutraceutical Development

Generic anthocyanin extracts lack the lot-to-lot consistency needed for reproducible HPLC quantification of Vitis vinifera profiles. Petunidin 3-monoglucoside (CAS 6988-81-4), an O-methylated anthocyanin with a distinct 3'-O-methyl B-ring pattern, provides the exact retention time and spectral match required for unambiguous peak assignment in complex botanical matrices. • Definitive chemometric marker for varietal discrimination and adulteration detection in wines and juices; consistent cultivar-specific concentration enables reliable calibration. • Certified reference standard (≥98% HPLC) with full spectroscopic characterization (MS, NMR) supporting method validation and regulatory compliance. • Differentiated from delphinidin-3-glucoside (non-methylated) and malvidin-3-glucoside (di-methylated) by unique methylation pattern, ensuring correct biosynthetic pathway interrogation.

Molecular Formula C22H23ClO12
Molecular Weight 514.9 g/mol
Cat. No. B1256467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetunidin 3-monoglucoside
Synonymspetunidin-3-glucoside
Molecular FormulaC22H23ClO12
Molecular Weight514.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
InChIInChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H
InChIKeyHBKZHMZCXXQMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petunidin 3-monoglucoside Analytical Baselines


Petunidin 3-monoglucoside (CAS 6988-81-4) is an O-methylated anthocyanin belonging to the flavonoid class, naturally abundant in red grapes, blueberries, and various berries [1]. As a 3-monoglucoside of the anthocyanidin petunidin, it serves as a critical reference standard in analytical chemistry for HPLC-MS identification and quantification of anthocyanin profiles in complex botanical matrices and food products [2]. Its presence and concentration in plant extracts are key indicators of specific biosynthetic pathways, distinguishing it from non-methylated analogs like delphinidin-3-glucoside and differently methylated analogs like malvidin-3-glucoside [3].

Reference Standard Type Anthocyanin 3-monoglucoside, O-methylated (petunidin-based)
Analytical Workflow Supports chromatographic profiling and quantification in botanical and food matrices
Differentiation Distinguishes petunidin-based biosynthetic pathways from delphinidin/malvidin analogs

Petunidin 3-monoglucoside Substitution Risks


Procuring a generic 'anthocyanin extract' or substituting with a different major 3-monoglucoside (e.g., malvidin or delphinidin) compromises experimental reproducibility and functional efficacy due to stark differences in molecular structure. The specific B-ring methylation pattern of petunidin (3'-O-methyl) dictates its unique physicochemical properties, including distinct bioavailability kinetics [1], thermal degradation half-lives [2], and antioxidant reaction stoichiometry [3], which cannot be replicated by its non-methylated or di-methylated structural analogs.

Generic Anthocyanin Extract
Extract mixture lacks defined methylation-specific properties, altering bioavailability kinetics and degradation predictions.
Delphinidin-3-glucoside
Non-methylated B-ring shows different antioxidant stoichiometry and faster plasma clearance; cannot replicate methylation-dependent responses.
Malvidin-3-glucoside
Di-methylated analog exhibits higher Cmax and greater thermal stability, shifting exposure and color-stability interpretations.

Petunidin 3-monoglucoside Quantitative Differentiators


Bioavailability and Plasma Cmax

In a direct human absorption study, petunidin-3-O-glucoside exhibited a significantly lower peak plasma concentration (Cmax) compared to other major grape anthocyanins, confirming its distinct and limited absorption profile that must be accounted for in in vivo efficacy studies [1].

Plasma Cmax
Head-to-head
1.0 nmol/L
Informs exposure-model interpretation for in vivo research contexts.
n=7, 12g extract, 24h plasma; vs malvidin 2.8 & delphinidin 3.4 nmol/L
Pharmacokinetics Bioavailability Nutraceutical Development

Thermal Degradation Half-Life

Under accelerated storage conditions (35°C), petunidin-3-O-glucoside (Pt3G) degrades at a rate (k = 0.09 day⁻¹) that is slower than cyanidin-3-O-glucoside (C3G, k = 0.14 day⁻¹) but faster than malvidin-3-O-glucoside (M3G, k = 0.09 day⁻¹ with a longer half-life), indicating intermediate thermal stability among monoglucosides [1].

Thermal t1/2 (35°C)
Head-to-head
7.70 days
Supports thermal-stability screening; intermediate degradation profile among monoglucosides.
Merlot juice, pH~3.5; vs cyanidin 4.95 d, malvidin 7.62 d
Stability Degradation Kinetics Food Chemistry

Grape Matrix Relative Abundance

Quantitative HPLC analysis of 'Merlot' grape juice reveals petunidin-3-O-glucoside (Pt3G) concentration (19.35 mg/L) is approximately 40% of the dominant malvidin-3-O-glucoside (M3G) concentration (47.95 mg/L), establishing its role as a secondary marker for varietal authentication and processing effects [1].

Grape Matrix Abundance
Head-to-head
19.35 mg/L (petunidin)
vs. 47.95 mg/L (malvidin), 25.15 mg/L (delphinidin)
Supports chemometric authenticity; pure standard enables accurate varietal quantification.
HPLC-DAD, Merlot juice; Pt3G 40% of M3G concentration
Analytical Chemistry Authenticity Testing Grape Varietal Discrimination

Pyranoanthocyanin Formation Efficiency

In reactions with caffeic acid to form stable pyranoanthocyanin pigments, petunidin-3-O-glucoside yields <2% conversion, a stark contrast to malvidin-3-O-glucoside, which exhibits significantly higher pyranoanthocyanin formation efficiency under identical conditions [1]. This low reactivity dictates its behavior during wine aging.

Pyranoanthocyanin Yield
Class-level
< 2% (petunidin)
vs. > 10% (malvidin)
Supports color-stability research; low yield indicates limited long-term color contribution.
Incubation with caffeic acid, pH 3.2 model
Color Stability Food Colorants Wine Chemistry

Cellular Antioxidant Activity

In a comparative study of purified anthocyanidins, delphinidin exhibited the highest antioxidant effect across all assays used, while petunidin demonstrated intermediate activity, lower than delphinidin but distinct from malvidin [1]. This structure-activity relationship confirms that the specific methylation pattern of petunidin modulates its hydrogen-donating ability.

Antioxidant Rank Order
Head-to-head
Intermediate
Delphinidin > Petunidin > Malvidin
Supports selection for moderate antioxidant response contexts; avoids extreme redox endpoints.
Cellular assays (platelets, monocytes, endothelial cells)
Antioxidant Oxidative Stress Functional Food

pH-Dependent Color Stability

While both anthocyanins are stable at acidic pH, malvidin 3-glucoside exhibits superior bluish color intensity and stability in the alkaline region (pH > 7) compared to petunidin 3-glucoside, which degrades more rapidly under these conditions [1]. This differential stability limits petunidin's utility in neutral or alkaline food matrices.

Alkaline pH Stability
Class-level
Rapid degradation & color loss (petunidin)
vs. retained bluish color (malvidin)
Malvidin shows higher reported stability at alkaline pH; petunidin relevant for acidic-matrix color research.
Aqueous solutions, pH 1–12, 60-day storage
Color Chemistry Natural Colorants pH Stability

Petunidin 3-monoglucoside Procurement Scenarios


Reference Standard for Authenticity Testing

Petunidin 3-monoglucoside is essential as a primary standard for HPLC-MS calibration curves in the quantification of anthocyanin profiles in Vitis vinifera products [1]. Its consistent, cultivar-specific concentration (e.g., ~19 mg/L in 'Merlot' juice) serves as a critical chemometric marker for varietal discrimination and detection of adulteration in wines and juices [2].

In Vitro Bioavailability & Metabolism

Due to its documented low oral bioavailability (Cmax = 1.0 nmol/L) compared to other grape anthocyanins [3], pure petunidin 3-monoglucoside is a key compound for investigating structure-activity relationships in absorption and metabolism. It serves as a model substrate to study the impact of single B-ring methylation on transport and phase II metabolism in Caco-2 cell models.

Acidic Beverage Colorant Research

Petunidin 3-monoglucoside, while less stable than malvidin in alkaline conditions, exhibits adequate stability in acidic pH (pH < 4) [4] and a predictable degradation profile at moderate temperatures (t1/2 = 17.33 days at 5°C) [2]. This makes it a relevant candidate for studying color retention in acidic functional beverages or fruit preparations where a red-purple hue is desired.

Plant O-Methyltransferase Assays

As the direct biosynthetic precursor to malvidin-3-glucoside via O-methyltransferase activity, petunidin 3-monoglucoside is an indispensable substrate for enzymatic assays studying anthocyanin methylation pathways [5]. Its procurement enables in vitro reconstitution of the final steps of the anthocyanin biosynthetic pathway in Vitis vinifera.

Application
Selection Property
Validation Focus
Botanical authentication research
Anthocyanin profiling standard
Chemometric authenticity verification
Bioavailability structure–activity studies
Methylation-dependent absorption profile
Caco-2 transport & phase II metabolism models
Acidic matrix color stability research
pH-dependent degradation profile
Color retention in low-pH beverage models
Anthocyanin methylation pathway studies
O-methyltransferase substrate specificity
In vitro reconstitution of malvidin biosynthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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